S-tert-Butyl acetothioacetate

Description

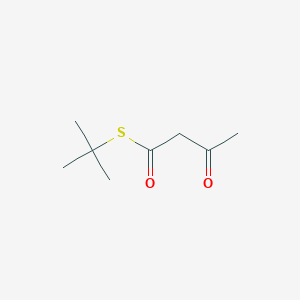

Structure

3D Structure

Properties

IUPAC Name |

S-tert-butyl 3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOMETKMHQLOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166618 | |

| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15925-47-0 | |

| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl acetothioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-tert-Butyl acetothioacetate CAS number

An In-Depth Technical Guide to S-tert-Butyl Acetothioacetate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl acetothioacetate, identified by the CAS Number 15925-47-0 , is a versatile thioester compound that serves as a critical building block in organic synthesis and holds significant relevance in the field of drug discovery.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its utility for professionals in the pharmaceutical and life sciences sectors. We will delve into the mechanistic causality behind its synthesis, its role in modifying bioactive molecules, and the essential safety protocols for its handling.

Introduction: The Strategic Importance of S-tert-Butyl Acetothioacetate

S-tert-Butyl acetothioacetate belongs to the class of β-keto thioesters, a group of compounds prized for their unique reactivity. The presence of a thioester linkage, as opposed to a more common oxygen ester, imparts distinct chemical characteristics that are highly advantageous in synthetic chemistry. The bulky tert-butyl group provides steric hindrance that can influence reaction pathways and, in the context of medicinal chemistry, can modulate a molecule's pharmacokinetic profile.[4][5]

The strategic importance of this reagent lies in its ability to participate in a wide array of chemical transformations, including C-C bond formation, and as a precursor for more complex molecular architectures. Its alternate names include Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester, and S-tert-Butyl thioacetoacetate.[1]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical properties of S-tert-Butyl acetothioacetate is fundamental to its effective application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 15925-47-0 | [1][2] |

| Molecular Formula | C₈H₁₄O₂S | [1][2] |

| Molecular Weight | 174.26 g/mol | [1][2] |

| Boiling Point | 95-100 °C at 0.9 mm Hg | [2] |

| Density | 0.994 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.486 | [2] |

| Purity | ≥96% | [1] |

Synthesis and Mechanistic Insights

The synthesis of S-tert-Butyl acetothioacetate is a critical process for its availability in research. One of the common synthetic routes involves the reaction between 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and 2-Methyl-2-propanethiol.[6] This method is favored for its efficiency and the accessibility of its starting materials.

General Synthetic Workflow

The reaction mechanism leverages the reactivity of the dioxinone ring, which serves as an acetoacetylating agent. The thiol acts as a nucleophile, attacking the carbonyl group of the dioxinone, leading to ring-opening and the subsequent formation of the desired thioester product.

Caption: Synthesis workflow for S-tert-Butyl acetothioacetate.

Detailed Experimental Protocol

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-Methyl-2-propanethiol.

-

Reagent Addition: Slowly add 2,2,6-Trimethyl-4H-1,3-dioxin-4-one to the reaction vessel at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up to remove unreacted starting materials and byproducts. Purification is often achieved through distillation under reduced pressure.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a tert-butyl group is a common strategy in medicinal chemistry.[4] However, this moiety can sometimes be susceptible to metabolic oxidation, leading to high clearance and reduced bioavailability.[5] The use of S-tert-Butyl acetothioacetate allows for the introduction of the tert-butyl group via a thioester, which can serve as a handle for further molecular modifications.

The thioester functionality itself is of interest as it can act as a bioisostere for esters, with different hydrolysis rates and metabolic stability profiles. This can be a valuable tool for fine-tuning the pharmacokinetic properties of a drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling S-tert-Butyl acetothioacetate.

Hazard Identification

Based on available safety data, S-tert-Butyl acetothioacetate is classified with the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid breathing vapors.[10] Wash hands thoroughly after handling.[9][10] Contaminated clothing should be removed and washed before reuse.[9]

Sources

- 1. scbt.com [scbt.com]

- 2. S-TERT-BUTYL ACETOTHIOACETATE | 15925-47-0 [chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-TERT-BUTYL ACETOTHIOACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. chemical-label.com [chemical-label.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. cometchemical.com [cometchemical.com]

An In-Depth Technical Guide to S-tert-Butyl Acetothioacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of S-tert-Butyl acetothioacetate, a versatile thioester compound with applications in organic synthesis. The information presented herein is intended to support researchers and professionals in drug development and other scientific disciplines by providing a solid foundation of its characteristics, synthesis, and safe handling.

Introduction

S-tert-Butyl acetothioacetate, with the CAS number 15925-47-0, is a specialty chemical that serves as a key intermediate in various organic syntheses.[1] Its structure, featuring a reactive β-keto-thioester moiety, makes it a valuable building block for the construction of complex molecular architectures. The presence of the bulky tert-butyl group provides steric hindrance that can influence the regioselectivity of its reactions, a property that is highly valuable in targeted synthesis. This guide will delve into the essential physical properties, spectral characteristics, and a representative synthetic protocol for this compound.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in experimental settings. The key physicochemical properties of S-tert-Butyl acetothioacetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15925-47-0 | [1] |

| Molecular Formula | C₈H₁₄O₂S | [1] |

| Molecular Weight | 174.26 g/mol | [1] |

| Boiling Point | 95-100 °C at 0.9 mm Hg | [2] |

| Density | 0.994 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.486 | [2] |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| Appearance | Colorless to pale yellow clear liquid (estimated). | [3] |

| Purity | ≥96% | [1] |

Synthesis of S-tert-Butyl Acetothioacetate

A common and effective method for the synthesis of S-tert-Butyl acetothioacetate involves the reaction of tert-butyl mercaptan with diketene. This reaction provides a direct route to the desired β-keto-thioester.

Reaction Scheme

Caption: Reaction scheme for the synthesis of S-tert-Butyl acetothioacetate.

Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of β-keto esters from diketene.[5][6] Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diketene is toxic and can cause irritation.

Materials:

-

tert-Butyl mercaptan

-

Diketene

-

Anhydrous catalyst (e.g., sodium acetate or a tertiary amine)

-

Anhydrous reaction solvent (e.g., toluene or tetrahydrofuran)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

-

Initial Charge: The reaction flask is charged with tert-butyl mercaptan and the anhydrous catalyst. The mixture is stirred and heated to a moderate temperature (e.g., 50-60 °C).

-

Addition of Diketene: Diketene is added dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature within a specific range (e.g., 70-80 °C). The reaction is exothermic, and external cooling may be necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield S-tert-Butyl acetothioacetate as a colorless to pale yellow liquid.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of S-tert-Butyl acetothioacetate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of S-tert-Butyl acetothioacetate is expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~1.45 ppm (singlet, 9H): This prominent singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

~2.25 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).

-

~3.70 ppm (singlet, 2H): This singlet is assigned to the two protons of the methylene group (-COCH₂CO-).

Caption: Correlation of the structure of S-tert-Butyl acetothioacetate with its expected ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~30 ppm: Carbon atoms of the tert-butyl methyl groups (-C(CH₃)₃).

-

~49 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~50 ppm: Methylene carbon (-COCH₂CO-).

-

~200 ppm: Ketone carbonyl carbon (-COCH₂CO-).

-

~195 ppm: Thioester carbonyl carbon (-CO-S-).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

-

~1715 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone group.

-

~1685 cm⁻¹: Strong absorption corresponding to the C=O stretching of the thioester group. The lower frequency compared to a typical ester is due to the sulfur atom.

-

~2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Safety and Handling

As a thioester, S-tert-Butyl acetothioacetate should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

S-tert-Butyl acetothioacetate is a valuable synthetic intermediate with a unique combination of steric and electronic properties. This guide has provided a detailed overview of its key physical properties, a representative synthetic method, and expected spectral characteristics to aid researchers in its safe and effective application. A comprehensive understanding of these fundamental aspects is crucial for the successful design and execution of synthetic strategies involving this versatile compound.

References

-

S-tert-butyl acetothioacetate, 15925-47-0. The Good Scents Company. Available at: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. RSC Publishing. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin. Available at: [Link]

-

Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- A kind of synthetic method of tert-butyl acetoacetate. Google Patents.

-

Synthesis of tert-butyl mercaptan catalyzed by triphase transfer catalyst. ResearchGate. Available at: [Link]

-

t-Butylthiothioacetic acid, S-t-butyl ester | C10H20OS2 | CID 546556. PubChem. Available at: [Link]

-

Tert-butyl acetoacetate | C8H14O3 | CID 15538. PubChem. Available at: [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

-

Acetic acid, diazo-, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

-

13C-NMR. University of Puget Sound. Available at: [Link]

-

Tertbutylthiol synthesis. Sciencemadness Discussion Board. Available at: [Link]

-

Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate. Available at: [Link]

-

Acetic acid, butyl ester. NIST WebBook. Available at: [Link]

-

Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Analyze the IR spectrum below in a) and b) and point out what the peaks are, then answer questions c) and d) a) IR of Tert-butyl alcohol. Chegg. Available at: [Link]

-

13C-NMR. University of Puget Sound. Available at: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. RSC Publishing. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Reagents & Solvents: Solvents and Polarity. University of Rochester. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. S-TERT-BUTYL ACETOTHIOACETATE | 15925-47-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]

S-tert-Butyl Acetothioacetate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl acetothioacetate is a versatile thioester that serves as a crucial building block in organic synthesis and holds significant relevance in the fields of proteomics and drug discovery. Its unique structural features, combining a reactive β-keto-thioester moiety with a sterically demanding tert-butyl group, offer both opportunities and challenges in molecular design. This guide provides a comprehensive overview of S-tert-Butyl acetothioacetate, including its fundamental physicochemical properties, detailed synthetic and purification protocols, and an exploration of its applications. As a document intended for senior scientists, it emphasizes the causal reasoning behind experimental methodologies and the strategic considerations for its use in complex synthetic pathways.

Physicochemical and Structural Characteristics

S-tert-Butyl acetothioacetate, with the chemical formula C₈H₁₄O₂S, is a sulfur-containing organic compound that functions as a key intermediate in various chemical transformations.[1][2][3] The presence of a thioester linkage, in place of a more common oxygen ester, imparts distinct reactivity to the molecule. The tert-butyl group provides significant steric hindrance, which can be strategically employed to direct reaction pathways or to enhance the metabolic stability of derivative compounds, a common consideration in medicinal chemistry.[4][5]

Core Properties

A summary of the essential physicochemical data for S-tert-Butyl acetothioacetate is presented below. This data is critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 174.26 g/mol | [1][6] |

| Molecular Formula | C₈H₁₄O₂S | [1][2][3] |

| CAS Number | 15925-47-0 | [1][7] |

| Boiling Point | 95-100 °C @ 0.9 mm Hg | [7] |

| Density | 0.994 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.486 | [7] |

| Alternate Names | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester; S-tert-Butyl thioacetoacetate | [1] |

Synthesis and Purification

The synthesis of S-tert-Butyl acetothioacetate requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic routes leverage the reactivity of thiols with activated carbonyl compounds.

Synthetic Pathways

One established method for synthesizing S-tert-Butyl acetothioacetate involves the reaction between 2-Methyl-2-propanethiol (tert-butyl mercaptan) and an activated form of acetoacetic acid, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a diketene equivalent.[6] This approach is favored for its efficiency and control over side reactions. The thioester can also be considered a downstream product of S-tert-butyl thioacetate, suggesting a pathway involving acylation.[8]

Caption: A generalized workflow for the synthesis and purification of S-tert-Butyl acetothioacetate.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative synthesis. Causality: The use of an inert atmosphere is critical to prevent the oxidative dimerization of the thiol starting material into di-tert-butyl disulfide. The reaction is typically performed at reduced temperatures initially to control the exothermic reaction profile.

-

Vessel Preparation: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with 2-Methyl-2-propanethiol and an appropriate anhydrous solvent (e.g., THF, dichloromethane).

-

Inerting: Purge the system with dry nitrogen for 15-20 minutes.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Add the diketene equivalent (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC analysis.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by vacuum distillation (e.g., at 95-100 °C / 0.9 mm Hg) to yield the final product.[7]

Purity Assessment

The purity of the synthesized S-tert-Butyl acetothioacetate should be verified using standard analytical techniques. Gas Chromatography (GC) is suitable for assessing purity, typically showing ≥96%.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are essential for structural confirmation.

Applications in Research and Development

The utility of S-tert-Butyl acetothioacetate stems from its dual functionality: the nucleophilic character of the enolizable β-keto system and the unique reactivity of the thioester.

Role in Drug Discovery and Medicinal Chemistry

The tert-butyl group is a prevalent motif in medicinal chemistry, often incorporated to provide steric bulk that can enhance binding affinity to a biological target.[4] However, it can also be susceptible to metabolic oxidation, leading to high clearance rates and poor pharmacokinetic profiles.[5] The replacement of an oxygen ester with a thioester can alter the electronic properties and metabolic fate of a molecule. Thioesters are key intermediates in the biosynthesis of natural products and can serve as valuable handles for further chemical modification.

Caption: Logical relationship between the structure of S-tert-Butyl acetothioacetate and its applications.

Utility in Proteomics

As a biochemical for proteomics research, S-tert-Butyl acetothioacetate can be used in the development of chemical probes or for the modification of proteins.[1] The thioester is more susceptible to nucleophilic attack by thiols (e.g., cysteine residues) than its oxygen ester counterpart, enabling specific labeling or cross-linking strategies under controlled conditions.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical's integrity.

Hazard Identification and Personal Protective Equipment (PPE)

S-tert-Butyl acetothioacetate is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

PPE: When handling this chemical, it is mandatory to wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat, open flames, or sparks.

Conclusion

S-tert-Butyl acetothioacetate is a valuable and versatile reagent for the advanced researcher. Its synthesis, while straightforward, requires adherence to strict protocols to ensure high purity. Its true potential is realized in its application as a sophisticated building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic interplay between its reactive thioester core and the modulating tert-butyl group provides chemists with a powerful tool for molecular design and the development of novel chemical entities.

References

-

LookChem. S-TERT-BUTYL THIOACETATE | 999-90-6. [Link]

-

CHEMICAL POINT. S-tert-Butyl acetothioacetate. [Link]

-

CHEMICAL POINT. S-tert-Butyl acetothioacetate. [Link]

-

Schär, D., et al. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. RSC Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-TERT-BUTYL ACETOTHIOACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. S-TERT-BUTYL ACETOTHIOACETATE | 15925-47-0 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to S-tert-Butyl Acetothioacetate: Structure, Synthesis, and Applications in Drug Discovery

Introduction

S-tert-Butyl acetothioacetate is a versatile chemical intermediate characterized by a β-keto-thioester functional group. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. The presence of a sterically demanding tert-butyl group significantly influences its reactivity and the physicochemical properties of its derivatives, a feature of particular interest to researchers in drug development. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of S-tert-Butyl acetothioacetate, with a focus on its practical applications for scientists and professionals in drug discovery.

Chemical Structure and Physicochemical Properties

S-tert-Butyl acetothioacetate, with the CAS number 15925-47-0, has a molecular formula of C8H14O2S and a molecular weight of 174.26 g/mol .[1] Its structure features a thioester linkage to a tert-butyl group and a ketone at the β-position relative to the thioester carbonyl. This arrangement imparts a unique reactivity profile, which will be discussed in subsequent sections.

| Property | Value | Reference |

| CAS Number | 15925-47-0 | [1] |

| Molecular Formula | C8H14O2S | [1] |

| Molecular Weight | 174.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 95-100 °C at 0.9 mmHg | [3] |

| Density | 0.994 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.486 | [3] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of S-tert-Butyl acetothioacetate is crucial for its identification and for monitoring reactions in which it is a participant.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the range of δ 1.4-1.6 ppm. The three protons of the acetyl group will also present as a singlet, expected around δ 2.2-2.4 ppm. The methylene protons, situated between the two carbonyl groups, are acidic and will appear as a singlet at approximately δ 3.6-3.8 ppm.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and thioester, expected in the regions of δ 200-205 ppm and δ 195-200 ppm, respectively. The quaternary carbon of the tert-butyl group will appear around δ 48-50 ppm, while the methyl carbons of this group will resonate at approximately δ 29-31 ppm. The acetyl methyl carbon is expected around δ 30-32 ppm, and the methylene carbon should appear in the range of δ 55-60 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the thioester are expected around 1710 cm⁻¹ and 1690 cm⁻¹, respectively.[6] The C-S stretching vibration will likely appear as a weaker band in the region of 600-800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 174. The fragmentation pattern is expected to be dominated by the loss of the tert-butyl group, leading to a prominent peak at m/z 117, and the loss of the tert-butylthiol radical, resulting in a peak at m/z 85, corresponding to the acetylketene cation.[7]

Synthesis and Purification

A common and efficient method for the synthesis of S-tert-Butyl acetothioacetate involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 2-methyl-2-propanethiol (tert-butylthiol).[1] This method is advantageous as it avoids the use of highly reactive and toxic diketene directly.[8]

Caption: Synthesis workflow for S-tert-Butyl acetothioacetate.

Experimental Protocol: Synthesis of S-tert-Butyl Acetothioacetate

Materials:

-

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

-

2-Methyl-2-propanethiol (tert-butylthiol)[9]

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Acetate (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in anhydrous THF.

-

Add a catalytic amount of anhydrous sodium acetate to the flask.

-

Slowly add 2-methyl-2-propanethiol to the reaction mixture via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure S-tert-Butyl acetothioacetate.

Reactivity and Synthetic Utility

The dual functionality of S-tert-Butyl acetothioacetate as both a thioester and a β-keto compound makes it a versatile reagent in organic synthesis.

Reactivity of the β-Keto Thioester System:

-

Acidity of the α-Protons: The methylene protons located between the two carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

-

Reactions at the Carbonyl Groups: The ketonic carbonyl is susceptible to nucleophilic attack, allowing for transformations such as reduction to the corresponding secondary alcohol. The thioester carbonyl is also reactive towards nucleophiles and can undergo aminolysis to form β-keto amides or hydrolysis to the corresponding β-keto acid, which is prone to decarboxylation.

Applications in Synthesis:

-

Heterocycle Synthesis: S-tert-Butyl acetothioacetate is a valuable precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, it can be used in Hantzsch-type reactions to produce dihydropyridines or in Knorr-type syntheses to form pyrroles.

-

Asymmetric Synthesis: The reduction of the ketone in S-tert-Butyl acetothioacetate can be achieved enantioselectively using biocatalysts or chiral reducing agents to produce optically active β-hydroxy thioesters. These chiral building blocks are important intermediates in the synthesis of various natural products and pharmaceuticals. The related tert-butyl acetoacetate is known to be reduced by Saccharomyces cerevisiae to (S)-tert-butyl 3-hydroxybutyrate.[10]

The Role of the tert-Butyl Group in Drug Development

The tert-butyl group is a prevalent structural motif in medicinal chemistry, and its inclusion in S-tert-Butyl acetothioacetate has significant implications for the properties of its downstream products.[11][12]

-

Steric Hindrance: The bulky nature of the tert-butyl group provides steric shielding, which can influence the regioselectivity of reactions and protect adjacent functional groups from unwanted side reactions.[12]

-

Physicochemical Properties: The lipophilicity of the tert-butyl group can enhance the solubility of a molecule in nonpolar environments, which may improve its ability to cross biological membranes. However, high lipophilicity can also lead to challenges such as poor aqueous solubility and increased metabolic clearance.[3]

-

Metabolic Stability: The tert-butyl group is often susceptible to metabolic oxidation by cytochrome P450 enzymes, typically involving hydroxylation of one of the methyl groups.[13] This can be a metabolic liability in drug candidates. Understanding this metabolic pathway is crucial for drug design, and in some cases, the tert-butyl group may be replaced with bioisosteres to improve metabolic stability.[11][14]

Safety and Handling

S-tert-Butyl acetothioacetate is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][15] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

S-tert-Butyl acetothioacetate is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its unique chemical structure allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex organic molecules. The presence of the tert-butyl group imparts specific steric and electronic properties that can be strategically utilized in the design of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and the influence of its structural components is essential for researchers and scientists seeking to leverage this compound in their synthetic endeavors.

References

-

W. C. T. Schleifer, L. G. T. D. Ribeiro, M. Z. E. M. Pinto, et al. "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities." ChemMedChem, 2015. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Significance of the Tert-Butyl Group in Chemical Synthesis." [Link]

-

Hypha Discovery. "Metabolism of t-butyl groups in drugs." [Link]

-

ResearchGate. "Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015)." [Link]

-

chemical label S-tert-Butyl acetothioacetate. [Link]

-

Organic Syntheses. "Acetoacetic acid, tert-butyl ester." [Link]

-

The Royal Society of Chemistry. "Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information." [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997. [Link]

-

Hauser, C. R., & Reynolds, G. A. "Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives." Journal of the American Chemical Society, 1948. [Link]

-

ResearchGate. "Synthesis of α‐ketothioesters from thioacetal chloride and β‐keto..." [Link]

-

PubMed Central. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." [Link]

-

Tsuji, J. "Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters." Journal of Organometallic Chemistry, 2005. [Link]

-

Synthetic studies of β-ketoesters. [Link]

-

The Role of Tert-Butyl Acetoacetate in Modern Organic Synthesis. [Link]

-

PubChem. "tert-Butyl acetoacetate." [Link]

-

ResearchGate. "Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5." [Link]

-

PubChem. "Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester." [Link]

-

SpectraBase. "3-ketobutanethioic acid S-tert-butyl ester - Optional[ATR-IR] - Spectrum." [Link]

-

UT Southwestern Medical Center. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [Link]

-

PubChem. "tert-Butyl acetate." [Link]

-

Wikipedia. "tert-Butylthiol." [Link]

-

Ataman Kimya. "TERT-BUTYL MERCAPTAN." [Link]

Sources

- 1. S-TERT-BUTYL ACETOTHIOACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. S-TERT-BUTYL ACETOTHIOACETATE(15925-47-0) 1H NMR [m.chemicalbook.com]

- 5. tert-Butyl acetoacetate(1694-31-1) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. tert-Butyl acetoacetate(1694-31-1) MS spectrum [chemicalbook.com]

- 8. allstudyjournal.com [allstudyjournal.com]

- 9. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to S-tert-Butyl 3-oxobutanethioate: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, β-keto thioesters stand out as versatile and highly valuable intermediates. Their unique structural motif, characterized by a ketone at the β-position relative to a thioester, imparts a rich chemical reactivity that enables a wide array of synthetic transformations. This guide provides an in-depth exploration of a specific and important member of this class: S-tert-Butyl 3-oxobutanethioate.

This compound, often referred to by its common name S-tert-butyl acetothioacetate, serves as a crucial building block in the synthesis of complex molecular architectures, including various heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the sterically demanding tert-butyl group can offer unique advantages in terms of reaction selectivity and the stability of intermediates. This guide will delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature of this compound, detail its synthesis and characterization, and explore its applications in research and drug development.

IUPAC Nomenclature: A Systematic Approach

The correct and unambiguous naming of chemical compounds is fundamental to scientific communication. The IUPAC nomenclature provides a standardized set of rules to achieve this. For S-tert-Butyl acetothioacetate, the systematic name is S-tert-butyl 3-oxobutanethioate [1]. Let's dissect this name to understand the underlying principles.

Core Principles of Thioester Nomenclature:

Thioesters (R-C(=O)S-R') are named in a manner analogous to their oxygen-containing counterparts, esters. The key steps are:

-

Identify the S-Alkyl/Aryl Group: The group attached to the sulfur atom is named as a substituent. In this case, it is the tert-butyl group. The "S-" prefix is used to explicitly indicate that this group is bonded to the sulfur atom.

-

Identify the Acyl Group: The portion of the molecule containing the carbonyl group (C=O) and the adjacent carbon chain is named as the parent structure. This part is derived from the corresponding carboxylic acid.

-

Determine the Parent Chain: The longest continuous carbon chain that includes the carbonyl carbon is identified. For the acyl portion of S-tert-butyl 3-oxobutanethioate, this is a four-carbon chain, hence the root "butan-".

-

Apply the Suffix: The "-oic acid" ending of the corresponding carboxylic acid is replaced with "-thioate". Thus, butanoic acid becomes butanethioate.

-

Indicate Substituents on the Acyl Chain: Any substituents on the parent acyl chain are named and their positions are indicated by numbering the chain, starting with the carbonyl carbon as position 1. In this molecule, there is a ketone (oxo group) at the third carbon atom.

Applying the Rules to S-tert-Butyl 3-oxobutanethioate:

-

S-Alkyl Group: The group attached to the sulfur is a tertiary butyl group, hence "S-tert-butyl ".

-

Parent Acyl Chain: The acyl chain has four carbon atoms, with the carbonyl carbon of the thioester being C1. This leads to the base name "butanethioate ".

-

Acyl Chain Substituent: There is a ketone functional group on the third carbon of the acyl chain. When a ketone is not the highest priority functional group, it is indicated by the prefix "oxo- ".

-

Locant: The position of the ketone is on the third carbon, hence "3-oxo ".

Combining these elements gives the full, unambiguous IUPAC name: S-tert-butyl 3-oxobutanethioate .

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 15925-47-0 | [1] |

| Molecular Formula | C₈H₁₄O₂S | [1] |

| Molecular Weight | 174.26 g/mol | [1] |

| Boiling Point | 95-100 °C at 0.9 mm Hg | |

| Density | 0.994 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.486 |

Synthesis of S-tert-Butyl 3-oxobutanethioate

The synthesis of β-keto thioesters can be achieved through various methods. A common and efficient route to S-tert-butyl 3-oxobutanethioate involves the reaction of diketene with 2-methyl-2-propanethiol (tert-butylthiol).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene. This is followed by ring-opening of the diketene to yield the final β-keto thioester product.

Caption: Reaction mechanism for the synthesis of S-tert-Butyl 3-oxobutanethioate.

Experimental Protocol

Materials:

-

Diketene

-

2-Methyl-2-propanethiol (tert-butylthiol)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

A basic catalyst (e.g., triethylamine or 4-dimethylaminopyridine - DMAP)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet is assembled.

-

Reagents: The flask is charged with 2-methyl-2-propanethiol and anhydrous toluene. A catalytic amount of a suitable base (e.g., triethylamine) is added.

-

Addition of Diketene: Diketene is dissolved in anhydrous toluene and placed in the dropping funnel. The diketene solution is added dropwise to the stirred thiol solution at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic and the rate of addition should be adjusted to maintain the desired temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is washed with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: Experimental workflow for the synthesis and purification of S-tert-Butyl 3-oxobutanethioate.

Spectroscopic Characterization

The structural elucidation of S-tert-butyl 3-oxobutanethioate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl group adjacent to the ketone, and a singlet for the two protons of the methylene group between the two carbonyl functionalities.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methyl carbon of the acetyl group, the methylene carbon, and the two carbonyl carbons (one for the ketone and one for the thioester).

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto thioester is characterized by two strong carbonyl stretching absorptions.

-

C=O stretch (ketone): Typically observed around 1715 cm⁻¹.

-

C=O stretch (thioester): Generally appears at a slightly lower wavenumber than the corresponding ester, often in the range of 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.26 g/mol ). Common fragmentation patterns include the loss of the tert-butyl group and cleavage at the C-C bond between the carbonyl groups.

Applications in Research and Drug Development

β-Keto esters and their thioester analogs are highly valuable synthetic intermediates due to the reactivity of the methylene protons, which are acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Key Applications:

-

Synthesis of Heterocycles: S-tert-butyl 3-oxobutanethioate can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many pharmaceutical agents.

-

Acetoacetylation Reactions: It can be used as an acetoacetylating agent to introduce the acetoacetyl group into other molecules.

-

Precursor to Complex Molecules: The versatile reactivity of this compound allows for its use in the synthesis of more complex natural products and drug candidates. For instance, tert-butyl 3-oxobutanoate is a known intermediate in the synthesis of certain cephalosporin antibiotics[2].

-

Metabolic Stability Studies: The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidation[3]. The use of S-tert-butyl 3-oxobutanethioate allows for the introduction of this moiety in a synthetically accessible manner.

Conclusion

S-tert-butyl 3-oxobutanethioate is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. A clear understanding of its IUPAC nomenclature is essential for effective scientific communication. While its synthesis is conceptually straightforward, careful execution of the experimental protocol is necessary to achieve high purity and yield. The rich chemistry of this β-keto thioester ensures its continued importance as a key intermediate for the construction of complex and biologically active molecules.

References

-

PubChem. Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester. National Center for Biotechnology Information. [Link]

-

Wikipedia. tert-Butylthiol. [Link]

- Google Patents.

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. tert-Butyl acetoacetate. National Center for Biotechnology Information. [Link]

-

Poon, D. J., et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

Sources

Synthesis of S-tert-Butyl Acetothioacetate via Acetoacetylation of tert-Butyl Thiol

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of S-tert-Butyl Acetothioacetate, a versatile β-ketothioester intermediate. The primary synthetic route detailed herein is the direct acetoacetylation of tert-butyl thiol using diketene. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations for handling the hazardous reagents involved, and presents expected outcomes. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary insights to perform this synthesis safely and efficiently, ensuring high yield and purity of the target compound.

Introduction

The Significance of β-Ketothioesters

β-Ketothioesters are a valuable class of organic compounds that serve as pivotal intermediates in a wide array of synthetic transformations. Their unique chemical architecture, featuring both a ketone and a thioester functional group, allows for diverse reactivity. The thioester moiety can act as a potent acylating agent, often exhibiting enhanced reactivity and different selectivity compared to its oxygen-ester counterparts, particularly in biochemical and biomimetic syntheses.[1] The methylene group, flanked by two carbonyl-equivalent groups, is readily deprotonated to form a stabilized enolate, enabling a variety of carbon-carbon bond-forming reactions.

S-tert-Butyl Acetothioacetate: A Versatile Building Block

S-tert-Butyl Acetothioacetate (CAS 15925-47-0) is a key synthetic building block.[2] The sterically bulky tert-butyl group provides significant steric shielding, which can influence the regioselectivity of subsequent reactions and enhance the stability of the molecule. This compound is analogous to the widely used tert-butyl acetoacetate (TBAA), a staple in the synthesis of pharmaceuticals, agrochemicals, and pigments.[3] The thioester variant offers an alternative pathway for introducing the acetoacetyl group into complex molecules, with applications in areas where thioester chemistry is preferred.[4][5]

Synthetic Strategy Overview

The most direct and industrially relevant method for synthesizing β-keto esters and their thioester analogues is the reaction of a suitable nucleophile (an alcohol or thiol) with diketene.[6][7] This guide focuses on this highly efficient acetoacetylation reaction, adapting established procedures for acetoacetate esters to the synthesis of the target thioester.

Reaction Principles & Mechanism

The Acetoacetylation of Thiols

The core of this synthesis is the nucleophilic addition of a thiol to diketene. Diketene (4-methylideneoxetan-2-one) is a strained, four-membered lactone that readily undergoes ring-opening upon attack by nucleophiles.[7] Thiols, being strong nucleophiles due to the high polarizability of the sulfur atom, react efficiently with the electrophilic carbonyl carbon of diketene.[8] This reaction results in the formation of a thioester and a ketone, yielding the desired S-alkyl acetothioacetate.

Detailed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of tert-butyl thiol initiates a nucleophilic attack on the carbonyl carbon of the β-lactone ring in diketene. This leads to the cleavage of the acyl-oxygen bond and the opening of the strained four-membered ring, forming the final product.

Caption: Mechanism of S-tert-Butyl Acetothioacetate synthesis.

Materials and Instrumentation

Reagents

| Reagent | CAS Number | Purity | Notes |

| tert-Butyl Thiol | 75-66-1 | ≥99% | Also known as tert-butyl mercaptan. Extremely foul-smelling.[9] |

| Diketene | 674-82-8 | ≥98% (stabilized) | Highly toxic and corrosive. Must be handled with extreme care.[7] |

| Sodium Acetate (anhydrous) | 127-09-3 | ≥99% | Optional catalyst, used by analogy to ester synthesis.[6] |

| Nitrogen (or Argon) | 7727-37-9 | High Purity | For providing an inert atmosphere. |

Equipment

-

500 mL three-necked, round-bottom flask

-

Mechanical stirrer with a sealed bearing

-

Dropping funnel (125 mL)

-

Reflux condenser with a gas inlet/outlet for inert gas

-

Thermometer and adapter

-

Heating mantle

-

Vacuum distillation apparatus (short path recommended)

-

Ice bath

-

Standard laboratory glassware and magnetic stir bars

Experimental Protocol: Synthesis and Purification

This protocol is adapted from a well-established procedure for the synthesis of tert-butyl acetoacetate.[6]

Experimental Workflow

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Synthesis

CAUTION: This procedure must be performed in a certified chemical fume hood. Both tert-butyl thiol and diketene are hazardous.[7][10]

-

Apparatus Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Establish an inert atmosphere by flushing the system with nitrogen.

-

Charge the Flask: Add 90.18 g (1.0 mole) of tert-butyl thiol to the reaction flask.

-

Heating and Catalyst Addition: Begin stirring and gently heat the flask to 50-60°C using the heating mantle. Causality: Pre-heating ensures the reaction initiates smoothly upon addition of diketene. At this stage, add a catalytic amount of anhydrous sodium acetate (~0.4 g). While the reaction may proceed without a catalyst due to the high nucleophilicity of the thiol, a weak base can facilitate the reaction.

-

Diketene Addition: Charge the dropping funnel with 88.27 g (1.05 moles) of diketene. Add the diketene dropwise to the stirred thiol over a period of 2-2.5 hours.

-

Temperature Control & Reaction Monitoring: The reaction is exothermic. Maintain the internal temperature between 70-80°C by controlling the addition rate of diketene and using an ice bath for cooling if necessary. Causality: Careful temperature control is crucial to prevent runaway reactions and the potential for diketene to polymerize or decompose.[11]

-

Completion of Reaction: After the addition is complete, continue stirring the mixture at 70-80°C for an additional hour to ensure the reaction goes to completion. The solution will likely be a pale yellow to light brown color.

Work-up and Purification

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Distillation: The product is purified by vacuum distillation. Assemble a short-path distillation apparatus.

-

Fractional Collection: Distill the crude product under reduced pressure. Collect the fraction boiling at 95-100 °C at 0.9 mm Hg .[2] A small forerun may be collected first. The final product should be a clear, colorless liquid.

Data & Expected Results

Reagent & Product Data

| Compound | Molar Mass ( g/mol ) | Amount Used | Moles | Density (g/mL) |

| tert-Butyl Thiol | 90.18 | 90.18 g | 1.0 | 0.80 |

| Diketene | 84.07 | 88.27 g | 1.05 | 1.09 |

| S-tert-Butyl Acetothioacetate | 174.26 | Theoretical: 174.26 g | 1.0 | 0.994 |

Expected Yield: 75-85%

Physical Properties of S-tert-Butyl Acetothioacetate

| Property | Value | Source |

| CAS Number | 15925-47-0 | [2] |

| Molecular Formula | C₈H₁₄O₂S | - |

| Boiling Point | 95-100 °C / 0.9 mm Hg | [2] |

| Density | 0.994 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.486 | [2] |

Critical Safety Considerations

Hazard Analysis

| Chemical | GHS Pictograms | Key Hazards |

| tert-Butyl Thiol | GHS02, GHS07 | Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Overpowering stench.[9][10] |

| Diketene | GHS02, GHS05, GHS06 | Flammable liquid. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[7] |

Handling & Personal Protective Equipment (PPE)

-

Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat must be worn.

-

-

Handling Precautions: Use spark-proof tools and ground all equipment to prevent static discharge.[12] Handle diketene with extreme caution, avoiding inhalation of vapors and direct contact with skin or eyes.

Waste Disposal

-

Quench any unreacted diketene carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions before disposal.

-

All chemical waste, including the distillation residue, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Conclusion

The synthesis of S-tert-Butyl Acetothioacetate from tert-butyl thiol and diketene is a robust and efficient method for producing this valuable synthetic intermediate. By adhering to the detailed protocol and exercising stringent safety precautions, researchers can achieve high yields of the purified product. The key to success lies in the precise control of the reaction temperature during the exothermic addition of diketene and the final purification by vacuum distillation. This guide provides the necessary framework for the safe and successful execution of this important chemical transformation.

References

-

Organic Syntheses Procedure. Acetoacetic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

- Google Patents. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.

-

ResearchGate. Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. Available at: [Link]

-

Semantic Scholar. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Available at: [Link]

-

Wikipedia. Diketene. Available at: [Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

-

PubMed. Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. Available at: [Link]

-

PubChem. Tert-butyl acetoacetate. Available at: [Link]

-

NIH National Library of Medicine (PMC). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Uses of Tert-Butyl Acetoacetate: A Comprehensive Overview. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Butanethiol, 99+%. Available at: [Link]

-

Organic Syntheses Procedure. tert-BUTYLCYANOKETENE. Available at: [Link]

-

Master Organic Chemistry. Thiols And Thioethers. Available at: [Link]

-

ResearchGate. Synthesis of thiol 46 from tert-butyl acrylate (43). Available at: [Link]

-

YouTube. Synthesis of thiols and thioether. Available at: [Link]

-

Organic Chemistry Portal. Thioester synthesis by alkylation. Available at: [Link]

Sources

- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 2. S-TERT-BUTYL ACETOTHIOACETATE | 15925-47-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioester synthesis by alkylation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diketene - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. cpchem.com [cpchem.com]

- 11. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

S-tert-Butyl acetothioacetate mechanism of formation

An In-depth Technical Guide to the Formation of S-tert-Butyl Acetothioacetate

This guide provides a detailed exploration of the synthetic pathway and reaction mechanism for the formation of S-tert-Butyl acetothioacetate (STBA). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to deliver an authoritative overview of this critical chemical transformation.

Introduction: The Versatility of a β-Keto Thioester

S-tert-Butyl acetothioacetate is a valuable intermediate in organic synthesis, prized for its unique bifunctional nature. The molecule features a reactive β-keto group and a thioester linkage. Thioesters are activated acylating agents, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, notably in the synthesis of complex natural products and pharmaceuticals.[1] The tert-butyl group provides steric hindrance and can be selectively cleaved under specific conditions, making STBA a versatile building block in multistep synthetic sequences. Understanding its formation is paramount to leveraging its full synthetic potential.

Part 1: The Core Reaction Mechanism - Nucleophilic Ring-Opening

The most direct and industrially relevant synthesis of S-tert-Butyl acetothioacetate involves the reaction between diketene and 2-methyl-2-propanethiol (tert-butyl thiol).[2] The underlying mechanism is a nucleophilic acyl substitution reaction, driven by the high ring strain of the diketene molecule, which is a four-membered cyclic lactone (an oxetan-2-one).[3][4]

The sulfur atom of tert-butyl thiol, a soft nucleophile, attacks the electrophilic carbonyl carbon of the diketene's acyl group. This attack initiates the opening of the strained four-membered ring, a process that is both kinetically and thermodynamically favorable.[5]

The reaction can proceed without a catalyst, but it is often accelerated by the addition of a catalytic amount of a tertiary amine, such as triethylamine or pyridine. The base serves to deprotonate the thiol, forming the more potent tert-butyl thiolate anion, which significantly increases the rate of nucleophilic attack.

The key mechanistic steps are as follows:

-

Activation of the Nucleophile (Base-Catalyzed Path): A basic catalyst (B:) abstracts the acidic proton from tert-butyl thiol to generate the highly nucleophilic tert-butyl thiolate anion.

-

Nucleophilic Attack: The sulfur atom of the thiol (or thiolate) attacks the sp²-hybridized acyl carbon of the diketene.

-

Ring-Opening: The electron pair from the carbonyl double bond moves to the oxygen atom, forming a tetrahedral intermediate. Concurrently, the high ring strain is released as the C-O bond in the ring cleaves, leading to the formation of an enolate intermediate.

-

Protonation: The enolate is protonated, typically by the protonated base catalyst (HB⁺) or during an aqueous workup, to yield the final S-tert-Butyl acetothioacetate product, which exists in equilibrium with its enol tautomer.

Part 2: Experimental Protocol and Process Optimization

A robust protocol is crucial for achieving high yield and purity. The following procedure is a self-validating system, incorporating controls and checks to ensure reaction integrity.

Step-by-Step Synthesis Methodology

Caution: Diketene is toxic and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to an inert gas line (e.g., nitrogen or argon). An inert atmosphere is crucial to prevent the oxidation of the thiol.

-

Reagent Charging: Charge the flask with tert-butyl thiol (1.0 eq.) and a catalytic amount of triethylamine (e.g., 0.1-2 mol%).[7] A solvent is typically not required for this reaction, but an aprotic solvent like toluene can be used if necessary.

-

Initiation and Temperature Control: Begin stirring the mixture. The reaction of diketene with nucleophiles is exothermic.[6] For optimal control, the initial temperature can be maintained at room temperature or slightly cooled.

-

Diketene Addition: Add diketene (1.0-1.1 eq.) dropwise from the dropping funnel to the stirred thiol solution. The rate of addition should be carefully controlled to maintain the reaction temperature within a specified range, typically between 40-60°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50°C) for 1-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials.

-

Product Isolation and Purification: Once the reaction is complete, the crude product can be purified. The most common method is vacuum distillation to separate the S-tert-Butyl acetothioacetate from any unreacted starting materials and the high-boiling catalyst.

Data Presentation: Typical Reaction Parameters

The efficiency of the synthesis is highly dependent on reaction conditions. The table below summarizes typical parameters for achieving high yields.

| Parameter | Value | Rationale & Field Insights |

| Molar Ratio (Thiol:Diketene) | 1 : 1.0 to 1 : 1.1 | A slight excess of diketene can ensure full conversion of the thiol. However, a large excess complicates purification. |

| Catalyst | Triethylamine, Pyridine | Tertiary amines are effective catalysts that are easily removed during distillation.[7] |

| Catalyst Loading | 0.1 - 2.0 mol% | A low catalytic loading is sufficient to significantly accelerate the reaction without leading to side products. |

| Temperature | 40 - 60 °C | This temperature range provides a good balance between reaction rate and control over the exothermic process. Higher temperatures can promote side reactions.[7] |

| Reaction Time | 1 - 4 hours | Reaction is typically complete within this timeframe. Monitoring is key to avoid unnecessary heating that could degrade the product. |

| Typical Yield | > 90% | With proper control of stoichiometry and temperature, yields are consistently high.[7] |

Part 3: Mechanistic Visualization

To provide a clearer understanding of the electron flow during the reaction, the following diagram illustrates the nucleophilic attack and ring-opening sequence in the base-catalyzed pathway.

Conclusion

The formation of S-tert-Butyl acetothioacetate via the nucleophilic ring-opening of diketene is an elegant and efficient chemical transformation. Its mechanism, rooted in the fundamental principles of nucleophilicity and ring strain, is highly reliable. By understanding the causality behind the experimental choices—from the catalytic role of a base to the critical need for temperature control—researchers can consistently achieve high yields of this versatile synthetic intermediate. The protocols and data presented herein provide a robust framework for the successful synthesis and application of S-tert-Butyl acetothioacetate in advanced chemical research and development.

References

-

Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry, 2(18), 2722-2724. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

-

Synthesis of Thioesters by Simultaneous Activation of Carboxylic Acids and Alcohols Using PPh3/NBS with Benzyltriethylammonium Tetrathiomolybdate as the Sulfur Transfer Reagent. ResearchGate. [Link]

-

Lawesson, S.-O., Gronwall, S., & Sandberg, R. t-Butyl acetoacetate. Organic Syntheses, Coll. Vol. 5, p.179 (1973); Vol. 42, p.28 (1962). [Link]

-

Thioester. Wikipedia. [Link]

-

Diketene. Wikipedia. [Link]

-

Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. ResearchGate. [Link]

-

Egle, I., et al. (1998). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 11(8), 923-929. [Link]

-

Al-Mulla, A., et al. (2020). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Scientific reports, 10(1), 1-9. [Link]

-

Aksakal, S. (2018). Synthesis and polymerization of thioester containing compounds. Queen Mary University of London. [Link]

-

Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in molecular biology (Clifton, N.J.), 2208, 1-12. [Link]

-

Seoane, G., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46. [Link]

-

Pal, A., et al. (2022). An overview of thioester synthesis. Asian Journal of Organic Chemistry, 11(11), e202200465. [Link]

-

Synthesis of thioesters a, Classical methods for the synthesis of thioesters. b, Dehydrogenative synthesis of thioesters (this work). ResearchGate. [Link]

- CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.

-

Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Clutch Prep. [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

House, H. O., et al. t-Butyl diazoacetate. Organic Syntheses, Coll. Vol. 5, p.179 (1973); Vol. 42, p.28 (1962). [Link]

-

19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Chad's Prep. [Link]

-

Thiol-ene reaction. Wikipedia. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. S-TERT-BUTYL ACETOTHIOACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. Diketene - Wikipedia [en.wikipedia.org]

- 4. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of S-tert-Butyl Acetothioacetate

Abstract

Introduction: The Structural Significance of S-tert-Butyl Acetothioacetate

S-tert-Butyl acetothioacetate is a fascinating molecule for spectroscopic analysis due to its dual functionality, incorporating both a ketone and a thioester. The thioester group, in particular, is a cornerstone of numerous biochemical reactions, most notably in the form of Acetyl-CoA, and is a valuable synthon in organic chemistry. The presence of α-protons situated between two carbonyl-like groups (the ketone and the thioester) results in significant acidity, facilitating the formation of an enol tautomer. The equilibrium between the keto and enol forms is a sensitive reporter of the molecule's environment and electronic structure. ¹H NMR spectroscopy is an unparalleled, non-destructive technique for probing this equilibrium and elucidating the precise structure of both tautomers in solution.

Keto-Enol Tautomerism: The Core Principle

The ¹H NMR spectrum of S-tert-Butyl acetothioacetate is not that of a single, static structure, but rather a weighted average of two interconverting isomers: the keto form and the enol form. The interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[2]

Caption: Proton assignments for the keto and enol tautomers.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A high-quality spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for acquiring the ¹H NMR spectrum of S-tert-Butyl acetothioacetate.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity S-tert-Butyl acetothioacetate into a clean, dry vial.

-